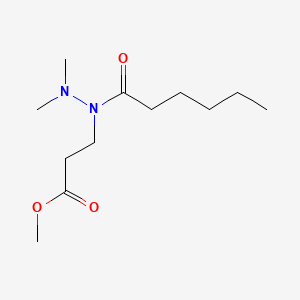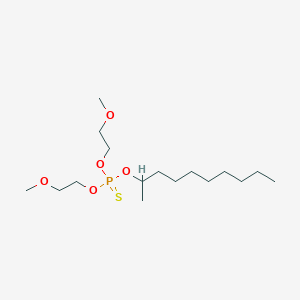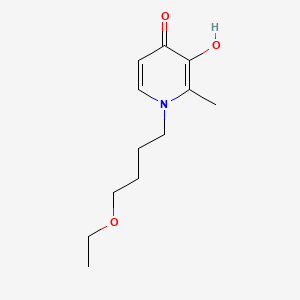
4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- is an organic compound that belongs to the class of pyridinones. Pyridinones are heterocyclic compounds containing a pyridine ring with a ketone group. This specific compound is characterized by the presence of an ethoxybutyl group at the first position, a hydroxy group at the third position, and a methyl group at the second position of the pyridinone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-hydroxy-4-pyridone and 4-ethoxybutyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Reaction Process: The 2-methyl-3-hydroxy-4-pyridone is reacted with 4-ethoxybutyl bromide in the presence of the base. The reaction mixture is typically heated to promote the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is carried out in large-scale reactors to accommodate the production of significant quantities.
Optimized Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group in the pyridinone ring can be reduced to form an alcohol.
Substitution: The ethoxybutyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxy group forms a ketone or aldehyde derivative.
Reduction: Reduction of the ketone group forms an alcohol derivative.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
科学的研究の応用
4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.
類似化合物との比較
Similar Compounds
4(1H)-Pyridinone, 1-(4-methoxybutyl)-3-hydroxy-2-methyl-: Similar structure but with a methoxy group instead of an ethoxy group.
4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethoxybutyl group at the first position and the hydroxy group at the third position may influence its reactivity and interactions with biological targets.
特性
CAS番号 |
133361-34-9 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC名 |
1-(4-ethoxybutyl)-3-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C12H19NO3/c1-3-16-9-5-4-7-13-8-6-11(14)12(15)10(13)2/h6,8,15H,3-5,7,9H2,1-2H3 |
InChIキー |
PMQNMLJJOUWKRN-UHFFFAOYSA-N |
正規SMILES |
CCOCCCCN1C=CC(=O)C(=C1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


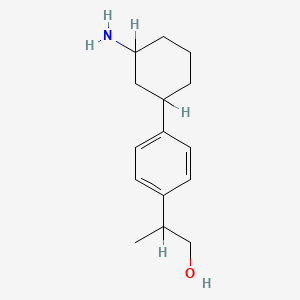
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)

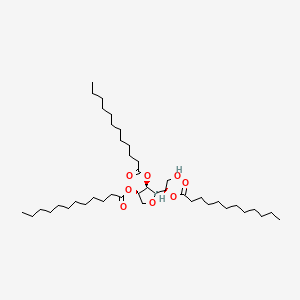
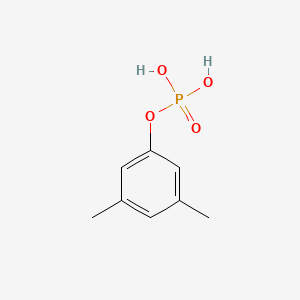

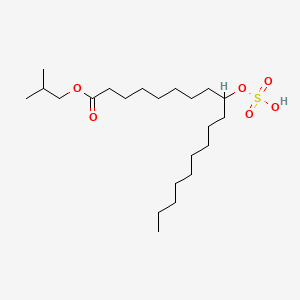
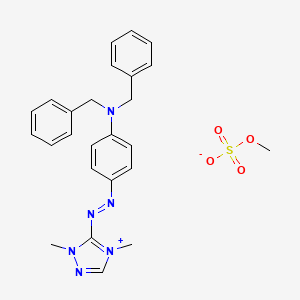

![9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid](/img/structure/B12707800.png)
